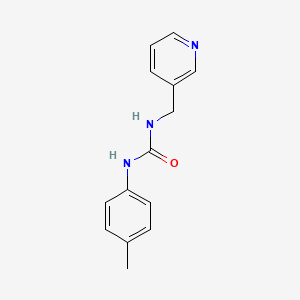![molecular formula C22H28FN3O B5891360 1-[(4-FLUOROPHENYL)METHYL]-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5891360.png)
1-[(4-FLUOROPHENYL)METHYL]-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Fluorophenyl)methyl]-N-{2-[methyl(phenyl)amino]ethyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group, a piperidine ring, and a carboxamide functional group
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)methyl]-N-{2-[methyl(phenyl)amino]ethyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzyl halide.
Attachment of the Carboxamide Group: The carboxamide group is attached through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Assembly: The final compound is assembled by linking the piperidine ring with the fluorophenyl and carboxamide groups through appropriate reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methyl]-N-{2-[methyl(phenyl)amino]ethyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carboxamide group or other functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-N-{2-[methyl(phenyl)amino]ethyl}piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new piperidine derivatives with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including interactions with various biological targets such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of medicinal chemistry and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-N-{2-[methyl(phenyl)amino]ethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methyl]-N-{2-[methyl(phenyl)amino]ethyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: This compound is a stimulant of the piperidine class and acts as a dopamine reuptake inhibitor.
Fentanyl Analogs: These compounds contain similar structural features, such as a piperidine ring and phenyl groups, and are known for their potent analgesic effects.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-[2-(N-methylanilino)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O/c1-25(21-5-3-2-4-6-21)16-13-24-22(27)19-11-14-26(15-12-19)17-18-7-9-20(23)10-8-18/h2-10,19H,11-17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJYUOGFQCERBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-ethoxyphenyl)methyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5891283.png)
![1-[(2-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5891298.png)
![N-[(4-ethoxyphenyl)methyl]-1-[(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B5891307.png)
![[4-(Imidazol-1-ylmethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B5891313.png)
![1-[(1-benzyl-4-piperidinyl)carbonyl]-2-methylindoline](/img/structure/B5891318.png)
![1-benzyl-N-[3-(4-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5891329.png)

![N-{2-[METHYL(PHENYL)AMINO]ETHYL}-1-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5891345.png)
![1-[(2-CHLOROPHENYL)METHYL]-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5891353.png)
![1-[(2-FLUOROPHENYL)METHYL]-N-{2-[METHYL(PHENYL)AMINO]ETHYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5891359.png)

![N-{2-[METHYL(PHENYL)AMINO]ETHYL}-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B5891376.png)
![N-{2-[methyl(phenyl)amino]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5891382.png)
![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5891389.png)
